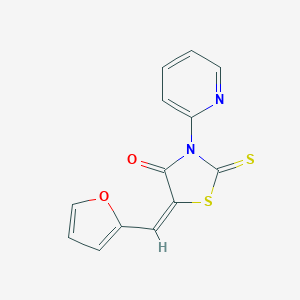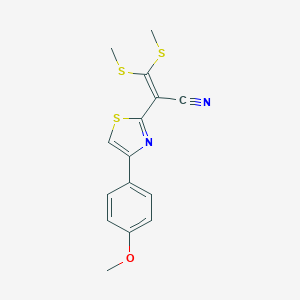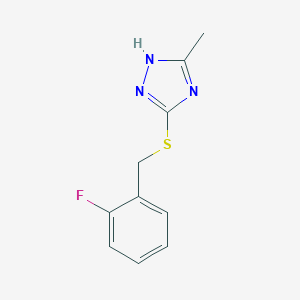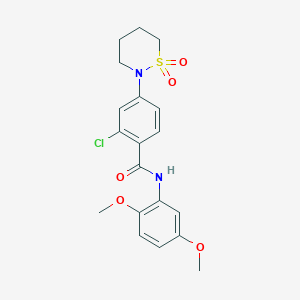![molecular formula C19H20N4O2S B363752 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide CAS No. 754235-67-1](/img/structure/B363752.png)
2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide is a complex organic compound with a molecular formula of C13H9N3O3S This compound is known for its unique structure, which includes a dihydropyrimidine ring, a cyano group, and a thioether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide typically involves the reaction of ethyl cyanoacetate, thiourea, and an appropriate aromatic aldehyde in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in absolute ethanol . The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
化学反応の分析
Types of Reactions
2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thioether linkage allows for nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as alkyl halides or amines
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of reduced pyrimidine derivatives
Substitution: Formation of substituted thioether derivatives
科学的研究の応用
2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals
作用機序
The mechanism of action of 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The cyano group and the thioether linkage play crucial roles in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 2-[(4-methyl-1,3-thiazol-2-yl)thio]acetic acid
- (5-cyano-2-(4-methoxy-phenyl)-6-oxo-cyclohex-1-enyl)-acetic acid
- (2-(cyclopentylidenehydrazono)-4-oxo-1,3-thiazolidin-5-yl)acetic acid
Uniqueness
2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide stands out due to its unique combination of a dihydropyrimidine ring, a cyano group, and a thioether linkage. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
CAS番号 |
754235-67-1 |
|---|---|
分子式 |
C19H20N4O2S |
分子量 |
368.5g/mol |
IUPAC名 |
2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C19H20N4O2S/c20-11-15-17(13-7-3-1-4-8-13)22-19(23-18(15)25)26-12-16(24)21-14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-10,12H2,(H,21,24)(H,22,23,25) |
InChIキー |
ZSGLLXABAVYSMG-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3 |
異性体SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N |
正規SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5'-(2-phenylethyl)-1,2,3',3'a,4',5',6',6'a-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'-trione](/img/structure/B363670.png)


![2-phenoxy-N-[1-(3-pyridinylcarbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B363697.png)
![Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate](/img/structure/B363698.png)

![3-[4-chloro-3-(trifluoromethyl)anilino]-1,2,4-triazin-5(4H)-one](/img/structure/B363715.png)
![3-[(2-hydroxypropyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B363720.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B363731.png)
![2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B363738.png)
![4-{[(3,5-Dimethoxybenzoyl)amino]methyl}benzoic acid](/img/structure/B363749.png)
![([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetonitrile](/img/structure/B363754.png)
![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B363805.png)
